molecular formula C5H9N5 B1312630 (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole CAS No. 33878-70-5

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Cat. No. B1312630
CAS RN: 33878-70-5
M. Wt: 139.16 g/mol
InChI Key: XUHYQIQIENDJER-BYPYZUCNSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of derivatives was started from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with a nitrogen atom .


Chemical Reactions Analysis

Pyrrolidine compounds are used in various chemical reactions, including photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

Pyrrolidine compounds have unique physicochemical parameters compared to their parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

Chemical and Biological Properties

The five-membered pyrrolidine ring, as part of “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole”, is a nitrogen heterocycle widely utilized by medicinal chemists. Its saturated scaffold allows efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, a phenomenon known as "pseudorotation". This review focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including their influence on the structure–activity relationship (SAR) of studied compounds. The versatility of the pyrrolidine ring in drug design is highlighted, showing its impact on the biological profile of drug candidates due to different stereoisomers and spatial orientation of substituents (Petri et al., 2021).

Energetic Material Applications

Tetrazole energetic metal complexes (TEMCs), particularly those utilizing tetrazole derivatives like “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole”, have received attention for their excellent performance and distinct structure characteristics. The synthesis processes of TEMCs offer advantages such as fewer separation steps, mild reaction conditions, easy operation, fine controllability, high yield, and less pollution. However, challenges remain in structure and properties studies, including the need for systematic studies on these complexes through designing and selecting appropriate ligands and metal ions (Yin-chuan, 2011).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to the preparation of azaheterocyclic systems, including tetrazoles. This method offers advantages such as cleaner chemistry, reductions in reaction times, improved yield efficiency, product quality, and safety. The review summarizes the microwave-assisted preparation of various five-membered azaheterocyclic systems, showcasing the method's efficiency and environmental friendliness in the synthesis of heterocyclic compounds (Sakhuja et al., 2012).

Tetrazole as a Pharmacophore

Tetrazole has gained popularity in medicinal chemistry for its broad spectrum of biological properties, such as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Being a bioisostere of the carboxylic acid group, tetrazole can replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects. The review covers various approaches for the synthesis of tetrazole derivatives along with their biological activities, emphasizing tetrazole's significance as a pharmacophore in drug development (Patowary et al., 2021).

Mechanism of Action

While the specific mechanism of action for “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is not available, related compounds like Vibegron, a pyrrolopyrimidine, act as a beta3-adrenergic receptor agonist .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Medicinal chemists can explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHYQIQIENDJER-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460774
Record name (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

CAS RN

33878-70-5
Record name (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole an effective organocatalyst for aldol reactions?

A: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole demonstrates superior enantioselectivity in catalyzing aldol reactions compared to other organocatalysts like (S)-proline. This enhanced selectivity likely stems from the tetrazole ring's ability to form stronger hydrogen bonds with substrates, influencing the transition state and favoring the formation of one enantiomer over the other. [] For instance, (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole successfully catalyzed the reaction between acetone and various aldehydes with high enantioselectivity. []

Q2: Is there a specific reaction where (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole displays particularly high efficiency?

A: Research highlights the efficacy of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in the asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. [] This reaction, carried out in dichloroethane at 40°C, yields (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high enantiomeric excess (up to 90% ee). [] This demonstrates the catalyst's potential for synthesizing chiral trifluoromethylated compounds, valuable building blocks in medicinal chemistry.

Q3: What are the practical implications of using (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole as a catalyst in organic synthesis?

A3: The use of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole as an organocatalyst offers several practical advantages:

  • High enantioselectivity: It facilitates the synthesis of chiral molecules with high enantiomeric purity, crucial in pharmaceutical and agrochemical industries. [, ]
  • Mild reaction conditions: The catalyst operates effectively under relatively mild conditions, reducing the need for harsh reagents or high temperatures. []

Q4: Are there established synthetic routes for (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole?

A: Yes, efficient synthetic pathways for (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole have been developed. One approach utilizes readily available Cbz-L-proline as a starting material. The synthesis involves a series of steps including amide formation, dehydration, cyclization, and deprotection to yield the desired product. [, ] The final product can be purified via recrystallization and its structure confirmed using spectroscopic techniques like 1H NMR and 13C NMR. []

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